5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester
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Overview
Description
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester is a chemical compound with the molecular formula C20H29NO3 and a molecular weight of 331.45 g/mol . This compound is primarily used in scientific research and industrial applications, particularly as a pharmaceutical impurity and a chemical synthesis intermediate .
Preparation Methods
The synthesis of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves multiple steps, including the dehydrogenation and reduction of precursor compounds. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biochemical pathways and enzyme interactions.
Medicine: As a pharmaceutical impurity for quality control and drug development.
Industry: As a chemical intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular functions . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Finasteride: A medication used to treat hair loss and benign prostatic hyperplasia.
Dutasteride: A medication used to treat benign prostatic hyperplasia.
Epristeride: A medication used to treat benign prostatic hyperplasia.
These compounds share some structural similarities but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C20H29NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h7,12-15H,4-6,8-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,19-,20+/m0/s1 |
InChI Key |
VRQSRZBBXSSEBI-IOKXVFATSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC=C4[C@@]3(CCC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CC=C4C3(CCC(=O)N4)C |
Origin of Product |
United States |
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